4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid

Description

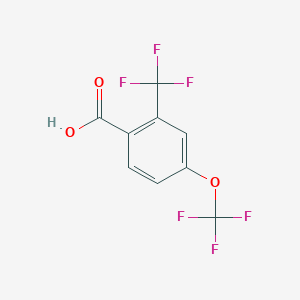

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O3/c10-8(11,12)6-3-4(18-9(13,14)15)1-2-5(6)7(16)17/h1-3H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFDMKBITLYLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzoic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like N,N-dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(trifluoromethyl)benzoic acid exhibit significant antimicrobial properties. For instance, salicylanilide esters containing this compound were synthesized and evaluated for their antifungal activity against various strains, showcasing potential as novel antimycotic agents .

Cytotoxic Agents

The compound has also been utilized in the synthesis of N,N'-(Arylmethylene)bisamides, which have shown cytotoxic activity against cancer cell lines. This suggests its potential role in developing new anticancer therapies .

Drug Development

Fluorinated compounds are often included in drug formulations to enhance pharmacokinetic properties. The incorporation of the trifluoromethoxy group can improve the lipophilicity and metabolic stability of drug candidates . Notably, several FDA-approved drugs contain trifluoromethyl groups, highlighting the importance of such substituents in therapeutic efficacy .

Environmental Applications

Biodegradation Studies

The environmental fate of 4-(trifluoromethyl)benzoic acid has been studied concerning its biodegradability. Research indicates that certain bacterial strains can cometabolize this compound, leading to the identification of various metabolites. This knowledge is crucial for understanding the degradation pathways of fluorinated pollutants and developing bioremediation strategies .

Analytical Chemistry

This compound serves as a reference standard in analytical methods such as gas chromatography/mass spectrometry (GC/MS), facilitating the accurate quantification of similar fluorinated compounds in environmental samples .

Material Science

Polymer Development

In material science, 4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is explored for its role in synthesizing advanced polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various applications, including coatings and composites that require durability under harsh conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The positions of trifluoromethoxy and trifluoromethyl groups significantly influence electronic distribution and steric interactions. Key comparisons include:

*Calculated based on molecular formula C₉H₄F₆O₃.

Key Findings :

Functional Group Variations

Nitro Derivatives

Nitro-substituted analogs, such as 4-nitro-2-(trifluoromethyl)benzoic acid (MW 235.12 g/mol), exhibit stronger electron-withdrawing effects than trifluoromethoxy groups, leading to higher reactivity in electrophilic substitutions. However, nitro groups are metabolically unstable, limiting their use in drug development .

Hydroxyl-Containing Analogs

2-Hydroxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid (MW 312.23 g/mol) demonstrates increased acidity (pKa ~1.8) and hydrogen-bonding capacity, enhancing solubility in aqueous media. This property is advantageous for formulations requiring high bioavailability .

Pharmacological Relevance

Fluorinated benzoic acids are pivotal in drug design due to fluorine’s ability to:

- Reduce basicity of adjacent amines, improving blood-brain barrier penetration .

- Enhance metabolic stability by resisting cytochrome P450 oxidation . For instance, the target compound’s trifluoromethoxy group provides a balance between lipophilicity and metabolic resistance, making it superior to non-fluorinated analogs in kinase inhibitor applications .

Biological Activity

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl and trifluoromethoxy groups contribute to its lipophilicity and ability to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A benzoic acid backbone

- A trifluoromethoxy group () at the para position

- A trifluoromethyl group () at the ortho position

This unique arrangement enhances its reactivity and potential interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoic acids containing trifluoromethyl groups can inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives reduced the viability of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells, with IC50 values ranging from 12.4 to 52.1 μM depending on the specific compound and cell line tested .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7 | PACA2 | 44.4 |

| Compound 9 | HCT116 | 17.8 |

| Doxorubicin | PACA2 | 52.1 |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Compounds with similar trifluoroalkyl substitutions have demonstrated low minimum inhibitory concentrations (MICs) against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The MIC values for these compounds ranged from 0.78 to 3.125 μg/ml, indicating potent bactericidal effects .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| Compound 59 | Staphylococcus aureus | 0.78 |

| Compound 60 | Enterococcus faecalis | 3.125 |

The mechanism by which these compounds exert their biological effects is multifaceted:

- Anticancer Mechanism : The anticancer activity is believed to involve the down-regulation of critical genes associated with cell survival and proliferation, including BRCA1, BRCA2, and TP53 in treated cancer cells .

- Antimicrobial Mechanism : The antimicrobial effects are attributed to the inhibition of macromolecular synthesis in bacterial cells, leading to cell death without significant resistance development .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effect of a related compound on human oral squamous carcinoma cells (HSC3 and HSC4). The results showed a significant reduction in cell migration and invasion, highlighting the potential application of trifluoromethylated benzoic acids in cancer therapy .

- Case Study on Antimicrobial Resistance : In vivo studies demonstrated that compounds with trifluoroalkyl substitutions exhibited minimal toxicity at therapeutic doses, suggesting their safety profile for further development as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid?

- Methodological Answer : The synthesis typically involves multi-step halogenation and trifluoromethylation reactions. Key steps include:

-

Halogenation : Use of chlorinating agents (e.g., PCl₅) under anhydrous conditions to introduce reactive intermediates (e.g., benzoyl chloride derivatives) .

-

Trifluoromethoxy Introduction : Reaction with trifluoromethylating reagents (e.g., CF₃I or AgOTf) in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

-

Yield Optimization : Catalytic amounts of Cu(I) or Pd catalysts improve trifluoromethylation efficiency .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Halogenation | PCl₅, DCM, 0°C | 85 | 90 | |

| Trifluoromethylation | CF₃I, CuI, DMF, 70°C | 65 | 95 | |

| Recrystallization | Ethanol/water | – | 99 |

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Differential scanning calorimetry (DSC) or capillary methods (reported range: 287.5–293.5°C for related analogs) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and CF₃ groups (δ 120–125 ppm for ¹⁹F NMR) .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of trifluoromethoxy groups .

- Light Sensitivity : Amber glass vials to avoid photodegradation (CF₃ groups are UV-sensitive) .

- Moisture Control : Use molecular sieves in storage containers; avoid aqueous workup unless necessary .

Q. What purification strategies are effective for isolating high-purity samples?

- Methodological Answer :

- Recrystallization : Ethanol/water (1:3 ratio) yields crystals with >99% purity .

- Chromatography : Reverse-phase HPLC for trace impurity removal (e.g., unreacted intermediates) .

- Distillation : For volatile derivatives (e.g., benzoyl chloride analogs, bp 90–92°C at 15 mmHg) .

Q. How do solubility properties vary across solvents, and what contradictions exist in literature data?

- Methodological Answer :

- Polar Solvents : High solubility in DMSO (≥50 mg/mL) and DMF; moderate in ethanol .

- Non-Polar Solvents : Insoluble in hexane or toluene .

- Contradictions : Discrepancies in aqueous solubility (e.g., 0.1–1 mg/mL at pH 7) may arise from pH-dependent deprotonation of the carboxylic acid group. Verify via saturation shake-flask assays .

Advanced Research Questions

Q. How to design enzyme inhibition assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., cyclooxygenase-2 or cytochrome P450) based on structural analogs .

- Assay Conditions :

- Kinetic Analysis : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in pH 7.4 buffers.

- Controls : Include positive inhibitors (e.g., indomethacin) and solvent-only blanks .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements .

Q. How to resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Validate DSC protocols (heating rate 10°C/min under N₂) to confirm melting ranges .

- Spectral Validation : Compare ¹⁹F NMR chemical shifts with certified standards (e.g., trifluoroacetic acid as reference) .

- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts affecting data .

Q. What strategies optimize catalytic reactions involving this compound in material science?

- Methodological Answer :

- Polymer Synthesis : Use as a monomer in polyamides via condensation with diamines (e.g., 1,6-hexanediamine) at 150°C .

- Catalyst Design : Immobilize Pd nanoparticles on carboxyl-functionalized supports for cross-coupling reactions .

- Thermal Stability : TGA analysis (decomposition >300°C) confirms suitability for high-temperature applications .

Q. How to address low yields in trifluoromethylation steps during scale-up?

- Methodological Answer :

- Reagent Optimization : Replace CF₃I with cheaper CF₃SO₂Na under photoredox conditions .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic trifluoromethylation .

- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess halides .

Q. What methodologies assess the environmental and toxicological impact of this compound?

- Methodological Answer :

- Aquatic Toxicity : Daphnia magna acute toxicity assays (48-hr LC₅₀) with EPA-compliant protocols .

- Biodegradation : OECD 301F test to measure CO₂ evolution under aerobic conditions .

- Waste Management : Neutralize acidic waste with CaCO₃ before disposal; incinerate halogenated byproducts at >1100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.